N''-Butan-2-yl-N,N-diphenylguanidine

Description

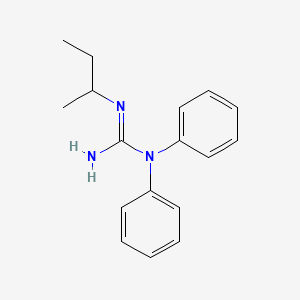

N''-Butan-2-yl-N,N-diphenylguanidine is a guanidine derivative characterized by a central guanidine core (CN₃) substituted with two phenyl groups at the N and N' positions and a sec-butyl (butan-2-yl) group at the N'' position. Guanidines are strong organic bases with diverse applications in rubber vulcanization, pharmaceuticals, and materials science. The introduction of the butan-2-yl group likely modifies steric and electronic properties, influencing reactivity, stability, and applications.

Properties

CAS No. |

171767-35-4 |

|---|---|

Molecular Formula |

C17H21N3 |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

2-butan-2-yl-1,1-diphenylguanidine |

InChI |

InChI=1S/C17H21N3/c1-3-14(2)19-17(18)20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H2,18,19) |

InChI Key |

HEZQOQQBMKKXCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N=C(N)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Butan-2-yl-N,N-diphenylguanidine typically involves the reaction of N-chlorophthalimide, isocyanides, and amines. This one-pot approach provides efficient access to diverse guanidines under mild conditions . The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of guanidine derivatives, including N’'-Butan-2-yl-N,N-diphenylguanidine, often relies on large-scale chemical reactors where the reactants are combined under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’'-Butan-2-yl-N,N-diphenylguanidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

N’'-Butan-2-yl-N,N-diphenylguanidine has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between different phases.

Medicine: Research is ongoing into its potential use as an antihypertensive agent and its role in inhibiting viral replication.

Industry: It is widely used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products

Mechanism of Action

The mechanism of action of N’'-Butan-2-yl-N,N-diphenylguanidine involves its interaction with molecular targets such as enzymes and proteins. Its guanidine structure allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and stability. In the rubber industry, it acts as an accelerator by facilitating the cross-linking of rubber molecules, improving the material’s strength and elasticity .

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Diphenylguanidine (DPG)

- Structure : Features two phenyl groups at the N and N' positions and a hydrogen at N''.

- Synthesis : Typically prepared via condensation of thiourea derivatives with aniline under acidic conditions .

- Key Data : Crystallizes in centrosymmetric dimers with hydrogen-bonded networks (N–H/Cl interactions: 3.08–3.54 Å) .

N''-(4-Methoxyphenyl)-N,N,N'-Trimethyl-N'-Phenylguanidine

- Structure : Methoxyphenyl substituent at N'', with methyl groups at N and N'.

- Synthesis : Reacts N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile .

- Key Data: Exhibits non-classical C–H···O hydrogen bonds (2.81 Å) and distorted trigonal planar geometry (bond angles: 115–126°) .

N-Biphenyl-2-yl-N'-(4,6-Dimethylpyrimidin-2-yl)-Guanidine

- Applications : Likely tailored for pharmaceutical or agrochemical use due to its heterocyclic moieties .

N''-Butan-2-yl-N,N-Diphenylguanidine

- Hypothesized Synthesis : Likely involves alkylation of DPG using 2-bromobutane or via direct acylation methods (e.g., DMSO/t-BuOK system, as described for acylated diphenylguanidines) .

- Structural Impact : The bulky butan-2-yl group may reduce volatility compared to DPG (VP = 1.26 mm Hg at 20°C) and alter conformational flexibility in crystal packing.

Physical and Chemical Properties

Reactivity and Stability

- DPG : Prone to oxidation and sublimation due to high volatility .

- Butan-2-yl Derivative : The sec-butyl group likely improves thermal stability and reduces sublimation. Similar alkylated guanidines show resistance to hydrolysis .

- Salt Formation : DPG forms stable salts (e.g., dihydrogenphosphite) with distinct conformations depending on counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.